N-(4-chlorophenyl)-4-pyrrolidin-1-ylsulfonyl-1,4-diazepane-1-carboxamide
Description
N-(4-chlorophenyl)-4-pyrrolidin-1-ylsulfonyl-1,4-diazepane-1-carboxamide is a synthetic organic compound that belongs to the class of sulfonyl diazepane derivatives. This compound is characterized by its unique chemical structure, which includes a diazepane ring, a pyrrolidine ring, and a sulfonyl group attached to a chlorophenyl moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-pyrrolidin-1-ylsulfonyl-1,4-diazepane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN4O3S/c17-14-4-6-15(7-5-14)18-16(22)19-8-3-11-21(13-12-19)25(23,24)20-9-1-2-10-20/h4-7H,1-3,8-13H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLNQMUNPFYGPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)N2CCCN(CC2)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-4-pyrrolidin-1-ylsulfonyl-1,4-diazepane-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate diamine precursors under basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the diazepane intermediate with a sulfonyl chloride derivative, such as 4-chlorobenzenesulfonyl chloride, in the presence of a base like triethylamine.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring is then attached to the sulfonyl diazepane intermediate through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the chlorophenyl moiety to the pyrrolidinylsulfonyl diazepane intermediate using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-4-pyrrolidin-1-ylsulfonyl-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydroxide, potassium carbonate, dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-chlorophenyl)-4-pyrrolidin-1-ylsulfonyl-1,4-diazepane-1-carboxamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Studied for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-4-pyrrolidin-1-ylsulfonyl-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-(pyridin-4-ylmethyl)amino]benzamide: Shares the chlorophenyl moiety and exhibits similar biological activities.
N-(4-chlorophenyl)-4-nitrobenzenesulfonamide: Contains the sulfonyl group and is used in similar chemical reactions.
Uniqueness
N-(4-chlorophenyl)-4-pyrrolidin-1-ylsulfonyl-1,4-diazepane-1-carboxamide is unique due to its combination of the diazepane ring, pyrrolidine ring, and sulfonyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
